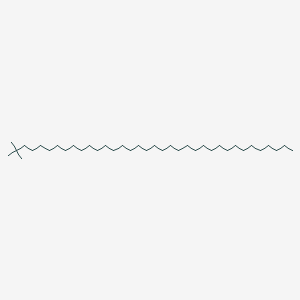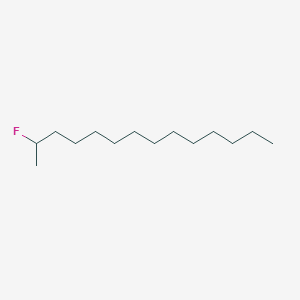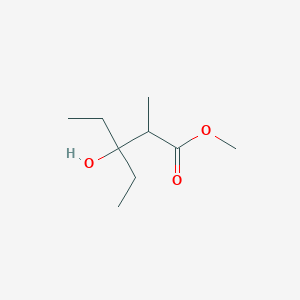![molecular formula C18H33NO B14267810 2,6-Dimethyl-4-[3-(3-methylcyclohexyl)cyclopentyl]morpholine CAS No. 141055-66-5](/img/structure/B14267810.png)
2,6-Dimethyl-4-[3-(3-methylcyclohexyl)cyclopentyl]morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Dimethyl-4-[3-(3-methylcyclohexyl)cyclopentyl]morpholine is a complex organic compound that belongs to the class of morpholine derivatives. Morpholine derivatives are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science. This particular compound features a unique structure with multiple cyclic components, making it an interesting subject for chemical research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-4-[3-(3-methylcyclohexyl)cyclopentyl]morpholine typically involves multi-step organic reactions. One common approach is to start with the preparation of the cyclopentyl and cyclohexyl intermediates, followed by their coupling with the morpholine ring. The reaction conditions often require the use of catalysts, such as palladium or nickel, and may involve high temperatures and pressures to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of advanced reactors and automation can enhance the efficiency and yield of the synthesis. Additionally, purification steps, such as distillation or chromatography, are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
2,6-Dimethyl-4-[3-(3-methylcyclohexyl)cyclopentyl]morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon, to yield alcohols or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups like halides or hydroxyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Hydrogen gas, palladium on carbon
Nucleophiles: Halides, hydroxyl groups
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
科学研究应用
2,6-Dimethyl-4-[3-(3-methylcyclohexyl)cyclopentyl]morpholine has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: The compound is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and surfactants.
作用机制
The mechanism of action of 2,6-Dimethyl-4-[3-(3-methylcyclohexyl)cyclopentyl]morpholine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
Similar compounds to 2,6-Dimethyl-4-[3-(3-methylcyclohexyl)cyclopentyl]morpholine include other morpholine derivatives with different substituents on the morpholine ring or the cyclic components. Examples include:
- 2,6-Dimethylmorpholine
- 4-Cyclopentylmorpholine
- 3-Methylcyclohexylmorpholine
Uniqueness
What sets this compound apart is its specific combination of substituents and cyclic structures, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
属性
CAS 编号 |
141055-66-5 |
|---|---|
分子式 |
C18H33NO |
分子量 |
279.5 g/mol |
IUPAC 名称 |
2,6-dimethyl-4-[3-(3-methylcyclohexyl)cyclopentyl]morpholine |
InChI |
InChI=1S/C18H33NO/c1-13-5-4-6-16(9-13)17-7-8-18(10-17)19-11-14(2)20-15(3)12-19/h13-18H,4-12H2,1-3H3 |
InChI 键 |
OYUYDIXGOJERIK-UHFFFAOYSA-N |
规范 SMILES |
CC1CCCC(C1)C2CCC(C2)N3CC(OC(C3)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Dimethyl 2-[(diethoxyphosphoryl)methylidene]butanedioate](/img/structure/B14267732.png)
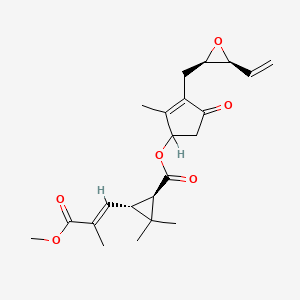
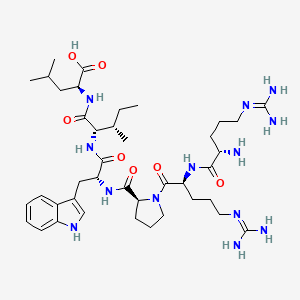
![N,N'-[4-(2,3-Dihydroxypropoxy)pyridine-2,6-diyl]diacetamide](/img/structure/B14267753.png)
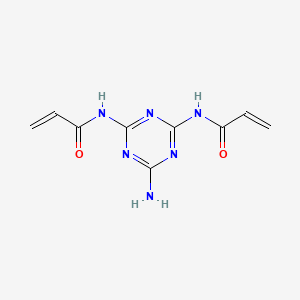
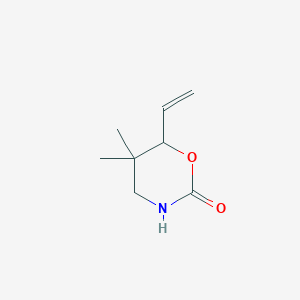
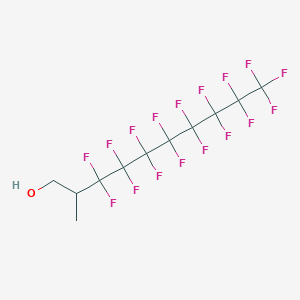
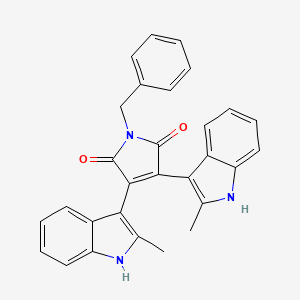
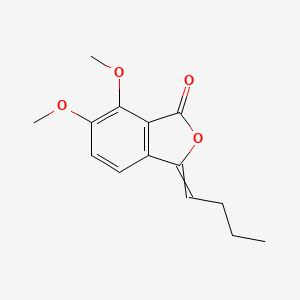
![2-(2H-Naphtho[1,2-d][1,2,3]triazol-2-yl)-4-octylphenol](/img/structure/B14267782.png)
